molecular formula C6H20O12S3 B12338053 1,2,3-Propanetriol, trimethanesulfonate CAS No. 33301-72-3

1,2,3-Propanetriol, trimethanesulfonate

Cat. No.: B12338053
CAS No.: 33301-72-3
M. Wt: 380.4 g/mol
InChI Key: DILRVGDXPUKFTQ-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, trimethanesulfonate is a chemical compound with the molecular formula C6H14O9S3. It is a derivative of glycerol, where each hydroxyl group is substituted with a methanesulfonate group.

Preparation Methods

1,2,3-Propanetriol, trimethanesulfonate can be synthesized through the reaction of glycerol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

C3H8O3+3CH3SO2ClC6H14O9S3+3HCl\text{C3H8O3} + 3 \text{CH3SO2Cl} \rightarrow \text{C6H14O9S3} + 3 \text{HCl} C3H8O3+3CH3SO2Cl→C6H14O9S3+3HCl

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

1,2,3-Propanetriol, trimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to glycerol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to glycerol and methanesulfonic acid.

Common reagents used in these reactions include sodium iodide for substitution and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3-Propanetriol, trimethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Propanetriol, trimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which facilitates the formation of new chemical bonds. This property is exploited in organic synthesis to introduce various functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1,2,3-Propanetriol, trimethanesulfonate can be compared with other similar compounds, such as:

    Glycerol (1,2,3-Propanetriol): Unlike this compound, glycerol has hydroxyl groups instead of methanesulfonate groups. Glycerol is widely used in the food, pharmaceutical, and cosmetic industries.

    1,2,3-Propanetriol, triacetate: This compound has acetate groups instead of methanesulfonate groups. It is used as a plasticizer and in the production of cellulose acetate.

    1,2,3-Propanetriol, trinitrate:

The uniqueness of this compound lies in its methanesulfonate groups, which provide distinct reactivity and applications compared to other glycerol derivatives .

Properties

CAS No.

33301-72-3

Molecular Formula

C6H20O12S3

Molecular Weight

380.4 g/mol

IUPAC Name

methanesulfonic acid;propane-1,2,3-triol

InChI

InChI=1S/C3H8O3.3CH4O3S/c4-1-3(6)2-5;3*1-5(2,3)4/h3-6H,1-2H2;3*1H3,(H,2,3,4)

InChI Key

DILRVGDXPUKFTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(C(CO)O)O

Origin of Product

United States

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